![molecular formula C18H20N4OS B2416471 3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-35-3](/img/new.no-structure.jpg)
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[Benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a synthetic organic compound featuring a unique combination of a pyrido[2,3-d]pyrimidinone core with a benzyl(methyl)amino substituent. This compound has garnered attention for its diverse applications in various scientific domains.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit significant cytotoxic activities against various cell lines . These compounds have shown inhibitory activity with IC50 values in the nanomolar range, indicating their potential effectiveness as therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: : This is achieved through the reaction of suitable precursors such as pyrimidine derivatives and amines under specific conditions.
Introduction of the Benzyl(methyl)amino Group: : This step involves the substitution reaction where benzyl(methyl)amine is introduced to the intermediate compound, often facilitated by a catalyst or specific reagents.
Incorporation of the Sulfanylidene Group: : This step may require sulfur-based reagents and specific conditions to successfully integrate the sulfanylidene moiety.
Industrial Production Methods
Industrial production may vary, but generally follows scaled-up versions of the synthetic routes described above, utilizing high-efficiency reactors, optimized reaction conditions, and quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfanylidene moiety, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : The benzyl(methyl)amino group can be reduced to yield simpler amine derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and others, typically under mild to moderate conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Depending on the target substituent, halogenating agents, alkylating agents, or acylating agents may be used.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Simplified amine derivatives.
Substitution: : Various substituted pyrido[2,3-d]pyrimidinone derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.
Biology
Medicine
Preliminary studies suggest it could be explored for therapeutic applications, particularly in areas requiring novel heterocyclic compounds.
Industry
Due to its unique structure, it could be utilized in the development of specialized materials or as an intermediate in organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
3-[3-[Benzyl(methyl)amino]propyl]-2-oxo-1H-pyrido[2,3-d]pyrimidin-4-one
3-[3-[Phenyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
3-[3-[Benzyl(ethyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Uniqueness
This compound stands out due to the specific configuration and substituents, which might contribute to unique chemical reactivity and potential biological activity not observed in structurally similar compounds.
Properties
CAS No. |
688793-35-3 |
|---|---|
Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.45 |
IUPAC Name |
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-21(13-14-7-3-2-4-8-14)11-6-12-22-17(23)15-9-5-10-19-16(15)20-18(22)24/h2-5,7-10H,6,11-13H2,1H3,(H,19,20,24) |
InChI Key |
LPKPRUUZRSXKER-UHFFFAOYSA-N |
SMILES |
CN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)CC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


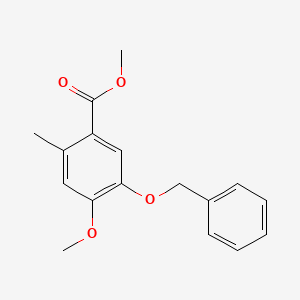

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)
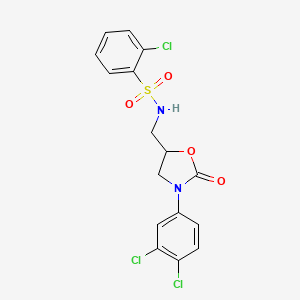
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

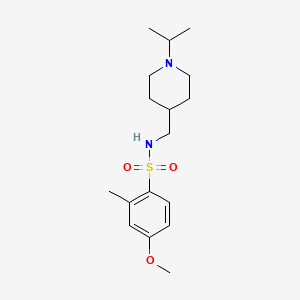
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![2-(thiophen-2-yl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)
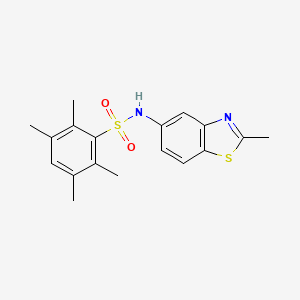
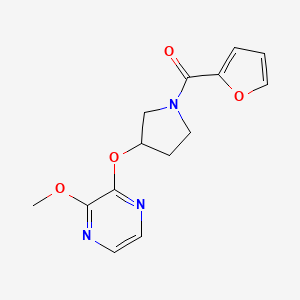
![N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2416411.png)
